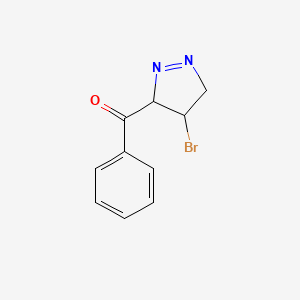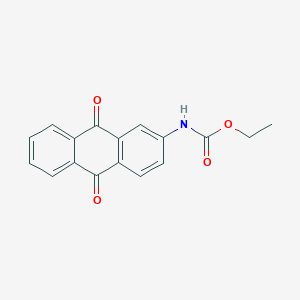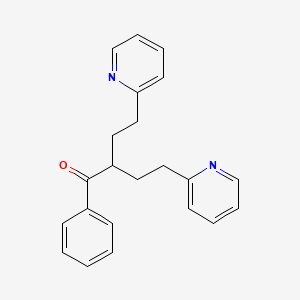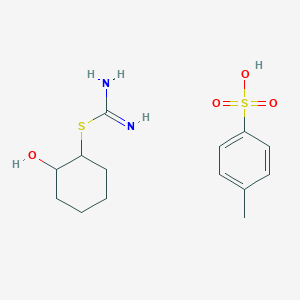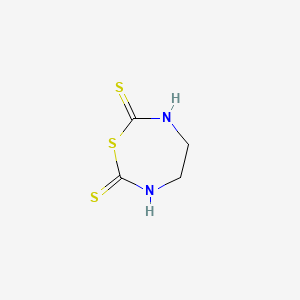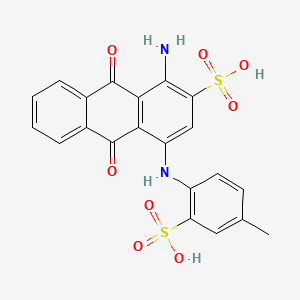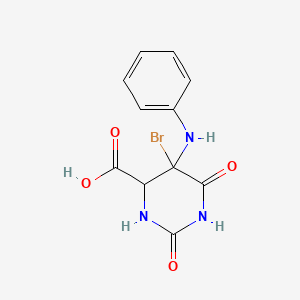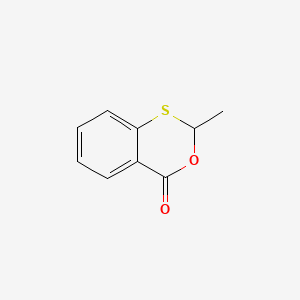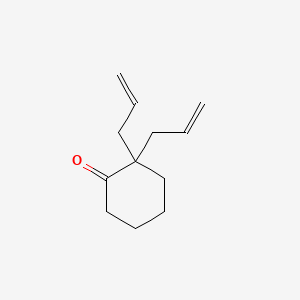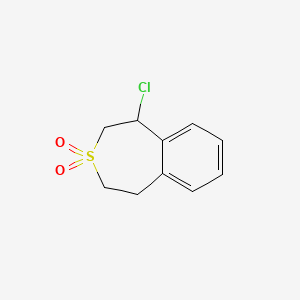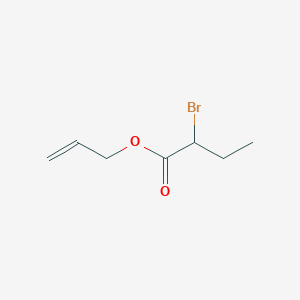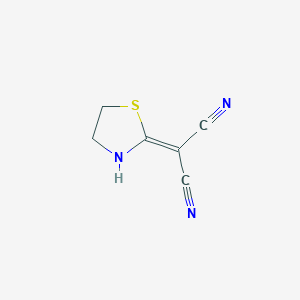
Holmium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium;iron is a compound formed by the combination of holmium and iron. Holmium is a rare earth element with the atomic number 67 and symbol Ho, known for its strong magnetic properties and ability to absorb neutrons . Iron, symbolized as Fe, is a common transition metal with atomic number 26, widely used in various industries due to its strength and versatility . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium;iron compounds can be synthesized through high-temperature electrochemical synthesis. This process involves the use of a molten salt mixture, such as KCl-NaCl-HoCl₃, with holmium chloride concentrations ranging from 0.5 to 2.5 mol%. An iron plate serves as both the anode and the source of iron ions .
Industrial Production Methods
Industrial production of this compound compounds typically involves the co-precipitation method. This method allows for the controlled synthesis of holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs). The process involves the reaction of holmium nitrate with iron salts in an aqueous solution, followed by the addition of a precipitating agent .
Analyse Des Réactions Chimiques
Types of Reactions
Holmium;iron compounds undergo various chemical reactions, including:
Oxidation: Holmium reacts with oxygen to form holmium(III) oxide (Ho₂O₃).
Reduction: Iron can be reduced from its oxides using reducing agents like hydrogen or carbon monoxide.
Substitution: Holmium can form complexes with various ligands, such as EDTA, showcasing its versatility in chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Ligands like EDTA in aqueous solutions.
Major Products Formed
Oxidation: Holmium(III) oxide (Ho₂O₃).
Reduction: Metallic iron (Fe).
Substitution: Holmium complexes with ligands like EDTA.
Applications De Recherche Scientifique
Holmium;iron compounds have diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of holmium;iron compounds is primarily based on their magnetic properties and ability to form stable complexes. Holmium’s strong magnetic moment allows it to create and concentrate magnetic fields, making it useful in magnetic devices and medical imaging . In biological systems, holmium-doped SPIONs can be directed to specific sites within the body using external magnetic fields, enabling targeted drug delivery and hyperthermia treatment .
Comparaison Avec Des Composés Similaires
Holmium;iron compounds can be compared with other rare earth metal-iron compounds, such as:
Dysprosium;iron: Similar to this compound, dysprosium;iron compounds exhibit strong magnetic properties but have different magnetic moments and applications.
Erbium;iron: Erbium;iron compounds are used in optical applications due to erbium’s ability to emit light at specific wavelengths.
This compound stands out due to holmium’s unique combination of strong magnetic properties and neutron absorption capability, making it particularly valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
12023-13-1 |
|---|---|
Formule moléculaire |
Fe2Ho |
Poids moléculaire |
276.62 g/mol |
Nom IUPAC |
holmium;iron |
InChI |
InChI=1S/2Fe.Ho |
Clé InChI |
XTWSLXNKQSRMNQ-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


